molecular formula C7H10N2O2 B1417760 Methyl 3-ethyl-1H-pyrazole-5-carboxylate CAS No. 834869-10-2

Methyl 3-ethyl-1H-pyrazole-5-carboxylate

Cat. No. B1417760
CAS RN: 834869-10-2
M. Wt: 154.17 g/mol
InChI Key: BNHJTPCDNQDUPI-UHFFFAOYSA-N
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Description

“Methyl 3-ethyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C7H10N2O2 . It is also known as “Ethyl 3-methyl-1H-pyrazole-5-carboxylate” and "1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-ethyl-1H-pyrazole-5-carboxylate” consists of a pyrazole ring with a methyl group at the 3rd position and an ethyl group at the 5th position . The compound also contains a carboxylate group .


Chemical Reactions Analysis

“Methyl 3-ethyl-1H-pyrazole-5-carboxylate” can participate in various chemical reactions. For instance, it has been used as an intermediate in the synthesis of other compounds .


Physical And Chemical Properties Analysis

“Methyl 3-ethyl-1H-pyrazole-5-carboxylate” is a solid compound with a molecular weight of 154.17 . It has a density of 1.2±0.1 g/cm3, a boiling point of 308.5±30.0 °C at 760 mmHg, and a melting point of 80-84 °C .

Scientific Research Applications

Synthetic and Medicinal Perspectives

Pyrazoles, including methyl substituted variants, are pivotal in medicinal chemistry due to their wide spectrum of biological activities. A comprehensive review by Sharma et al. (2021) delves into the synthetic approaches for methyl-substituted pyrazoles and examines their medicinal significance, emphasizing the potential of pyrazole derivatives as potent medicinal scaffolds. This review underscores the versatility of pyrazoles in drug design, suggesting that methyl 3-ethyl-1H-pyrazole-5-carboxylate could serve as a key intermediate for the development of new drugs with high efficacy and minimal microbial resistance (Sharma et al., 2021).

Pyrazole Heterocycles Synthesis

Dar and Shamsuzzaman (2015) highlight the significance of pyrazole moieties in combinatorial and medicinal chemistry, attributed to their role in the synthesis of biologically active compounds. The review discusses various methods for synthesizing pyrazole heterocycles, including those potentially involving methyl 3-ethyl-1H-pyrazole-5-carboxylate, showcasing the compound's utility in creating bioactive heterocycles with diverse pharmaceutical applications (Dar & Shamsuzzaman, 2015).

Biological Applications

Pyrazole carboxylic acid derivatives, including methyl 3-ethyl-1H-pyrazole-5-carboxylate, exhibit a broad range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. A review by Cetin (2020) focuses on the synthesis of these derivatives and their biological applications, providing a valuable resource for medicinal chemists interested in developing new therapeutic agents based on pyrazole carboxylic acid scaffolds (Cetin, 2020).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

Recent advancements in the synthesis of bioactive molecules containing the pyrazole moiety through multicomponent reactions (MCRs) are summarized by Becerra et al. (2022). This review discusses the pot, atom, and step economy (PASE) synthesis of pyrazole derivatives, highlighting the importance of methyl 3-ethyl-1H-pyrazole-5-carboxylate in developing biologically active compounds via an efficient and economical approach (Becerra, Abonía, & Castillo, 2022).

Safety and Hazards

“Methyl 3-ethyl-1H-pyrazole-5-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“Methyl 3-ethyl-1H-pyrazole-5-carboxylate” and similar compounds have potential applications in the development of new pesticides . They could be considered as precursor structures for further design of pesticides .

properties

IUPAC Name

methyl 5-ethyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-4-6(9-8-5)7(10)11-2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHJTPCDNQDUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656024
Record name Methyl 5-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-ethyl-1H-pyrazole-5-carboxylate

CAS RN

834869-10-2
Record name Methyl 5-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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